molecular formula C17H15ClN2O3S B3000155 N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-41-5

N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B3000155
CAS No.: 898419-41-5
M. Wt: 362.83
InChI Key: SCFBIXVGIOXPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a synthetic small molecule characterized by a fused pyrroloquinoline core substituted with a sulfonamide group at position 8 and a 4-chlorophenyl moiety. This structure confers unique physicochemical and pharmacological properties. Key features include:

  • Molecular formula: Likely similar to its phenoxyphenyl analog (C₂₃H₂₀ClN₂O₄S), with a molecular weight ~420–430 g/mol.
  • Functional groups: The sulfonamide group enhances hydrogen-bonding capacity (donors: 1; acceptors: 7), while the chlorophenyl substituent increases lipophilicity (predicted logP ~4.2) .
  • Stereochemistry: The compound is achiral, simplifying synthesis and reducing stereoisomer-related variability .

Properties

IUPAC Name

N-(4-chlorophenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-13-2-4-14(5-3-13)19-24(22,23)15-9-11-1-6-16(21)20-8-7-12(10-15)17(11)20/h2-5,9-10,19H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFBIXVGIOXPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₃ClN₂O₂S with a molecular weight of approximately 306.79 g/mol. The compound features a quinoline core fused with a pyrrolo ring and a sulfonamide group, which are critical for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes or receptors within biological systems. The sulfonamide group enhances binding affinity and specificity towards target proteins. Upon binding to these targets, the compound may inhibit enzymatic activity or modulate biological pathways crucial for disease progression.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Kinase Activity : The compound has shown potential as a kinase inhibitor, which is vital in cancer therapy due to the role of dysregulated kinase activity in tumorigenesis. It may inhibit specific tyrosine kinases involved in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that it demonstrates effective inhibition against various bacterial strains:

  • Selectivity : The compound has shown selectivity towards bacterial topoisomerases without affecting human topoisomerase II . This selectivity is crucial for reducing potential side effects during treatment.

Case Studies and Research Findings

Several studies have explored the biological activities and therapeutic potentials of this compound:

  • Kinase Inhibition Study :
    • A study demonstrated that the compound effectively inhibited the EGFR kinase with IC50 values in the low nanomolar range. This inhibition was particularly pronounced against mutant forms of EGFR found in non-small cell lung cancer (NSCLC) .
  • Antimicrobial Efficacy :
    • Another investigation reported that derivatives of this compound exhibited potent antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Data Table: Summary of Biological Activities

Activity Target IC50/MIC Values Notes
Kinase InhibitionEGFRLow nanomolar rangeEffective against mutant forms
AntibacterialStaphylococcus aureus< 0.012 μg/mLSelective inhibition

Scientific Research Applications

N-(4-chlorophenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a complex organic compound with a quinoline core fused with a pyrrolo ring and a sulfonamide group. Its unique structural features make it potentially applicable in medicinal chemistry.

Molecular Structure and Properties

  • Molecular Formula: C14H13ClN2O2SC_{14}H_{13}ClN_2O_2S
  • Molecular Weight: Approximately 306.79 g/mol
  • Classified as a sulfonamide and a heterocyclic compound due to the presence of the sulfonamide functional group, pyrrolo, and quinoline rings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often requiring controlled conditions such as temperature and solvent choice to achieve optimal yields. Refluxing conditions are frequently employed during cyclization steps to facilitate ring formation.

Potential Applications

Research indicates that derivatives of this compound can have significant biological activity, particularly as enzyme inhibitors and in other therapeutic roles. Its unique structure allows it to interact with biological systems in ways that can be exploited for therapeutic purposes.

Reactions

This compound can undergo several chemical transformations, often facilitated by specific reagents and catalysts under controlled conditions to ensure selectivity and yield.

Mechanism of Action

Comparison with Similar Compounds

Sulfonamide Derivatives

Compounds sharing the pyrroloquinoline-sulfonamide backbone but differing in substituents highlight the impact of structural modifications:

Compound Name Substituent Molecular Weight (g/mol) logP Biological Activity Source
Target Compound 4-Chlorophenyl ~420–430 ~4.2 Under investigation -
N-(4-Phenoxyphenyl) analog 4-Phenoxyphenyl 420.49 4.22 Not reported
N-(Prop-2-en-1-yl) analog Propenyl 292.35 - Available quantity: 6 mg
N-(3-Phenylpropyl) analog 3-Phenylpropyl 384.5 - Available quantity: 28 mg

Key Observations :

  • The 4-phenoxyphenyl analog has nearly identical logP (4.22) to the target compound, suggesting similar membrane permeability. Its higher molecular weight (420.49 vs. ~420–430) indicates minimal steric impact from the phenoxy group .
  • Alkyl substituents (e.g., propenyl, phenylpropyl) reduce molecular weight and may enhance solubility but limit receptor affinity due to decreased aromatic interactions .

Pyrroloquinoline Core Modifications

Variations in the pyrroloquinoline core or additional functional groups demonstrate structural adaptability:

Compound Name Core Modification Key Properties Biological Activity Source
NH300094 8-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy) Triple antagonist (5-HT2A, D2, D3 receptors) Preclinical candidate for schizophrenia
Pyroquilon (1,2,5,6-Tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one) No sulfonamide; simpler core logP: ~2.5; Molecular weight: 173.22 Fungicide (rice blast disease)
8-(Pyridin-3-ylmethyl) analog Pyridinylmethyl substituent Melting point: 129–131°C CYP enzyme inhibition

Key Observations :

  • NH300094 replaces the sulfonamide with a fluorobenzoisoxazole-piperidine group, enabling multi-receptor antagonism. This highlights the core’s versatility in targeting CNS disorders .
  • Pyroquilon lacks the sulfonamide and chlorophenyl groups, resulting in lower molecular weight (173.22) and logP (~2.5), favoring antifungal over receptor-mediated activity .
  • Pyridinylmethyl analogs exhibit higher melting points (129–200°C), suggesting enhanced crystallinity, which may affect bioavailability .

Research Findings and Implications

  • Pharmacological Profile : The target compound’s sulfonamide and chlorophenyl groups likely enhance 5-HT or dopamine receptor binding compared to pyroquilon, which lacks these motifs .
  • Solubility vs.
  • Synthetic Scalability : Alkyl-substituted analogs (e.g., propenyl) are synthesized in smaller quantities (6–28 mg), indicating scalability hurdles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.